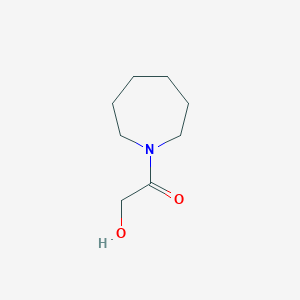
1-(Azepan-1-yl)-2-hydroxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-hydroxyethan-1-one is an organic compound featuring a seven-membered azepane ring attached to a hydroxyethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with glycidol under acidic or basic conditions to form the desired product. Another method includes the reaction of azepane with ethylene oxide followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where azepane and ethylene oxide are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azepan-1-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: 1-(Azepan-1-yl)-2-oxoethan-1-one.
Reduction: 1-(Azepan-1-yl)-2-hydroxyethanol.
Substitution: 1-(Azepan-1-yl)-2-chloroethan-1-one or 1-(Azepan-1-yl)-2-aminoethan-1-one.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Azepan-1-yl)-2-hydroxyethan-1-one exerts its effects involves interactions with various molecular targets. For instance, it may inhibit certain enzymes or interact with cellular membranes, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.
1-(Azepan-1-yl)-2-hydroxyethanethione: Similar structure but with a thione group, used in different chemical applications.
Uniqueness: 1-(Azepan-1-yl)-2-hydroxyethan-1-one is unique due to its combination of the azepane ring and hydroxyethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFVVDXJLJATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546394 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51068-58-7 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













